N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
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Description
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H27FN4O3S and its molecular weight is 482.57. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide exhibit notable antimicrobial properties. For instance, compounds synthesised with structural similarities have been assessed for their potential in combating various bacterial and fungal strains, demonstrating promising antimicrobial activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. This highlights the potential of these compounds in contributing to the development of new antibacterial and antifungal agents, addressing the critical global health challenge of antimicrobial resistance (Alharbi & Alshammari, 2019; Badiger, Mulla, Khazi, & Khazi, 2013).
Anticancer Properties
Another significant area of research application for compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide is in the field of oncology. Studies have synthesized and evaluated derivatives for their potential anticancer activity, with some compounds showing considerable activity against various cancer cell lines. This suggests that modifications of the chemical structure could yield potent anticancer agents, contributing to the development of new therapeutic options for cancer treatment (Yurttaş, Tay, & Demirayak, 2015; Liu, Zhang, Jin, & Quan, 2016).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3S/c1-2-30-11-9-25(10-12-30)28-23(17-3-5-18(26)6-4-17)24(29-25)34-16-22(31)27-19-7-8-20-21(15-19)33-14-13-32-20/h3-8,15H,2,9-14,16H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBHILKGMHELRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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